molecular formula C17H21ClN4O3S2 B2510074 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1219394-49-6

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone

Cat. No. B2510074
CAS RN: 1219394-49-6
M. Wt: 428.95
InChI Key: RLQUQQIEZRFZGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of the compound was analyzed based on IR, 1H NMR, 13C NMR, and mass spectral data . The compound has a molecular weight of 387.88.


Chemical Reactions Analysis

The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . One of the compounds showed two violations, whereas the others complied with RO5 .


Physical And Chemical Properties Analysis

The compound has a theoretical composition of C, 43.65; H, 2.59; N, 11.98 . The found composition is C, 42.35; H, 2.36; N, 11.67 .

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized derivatives of benzothiazoles and pyridine, showing modest activity against various strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Additionally, Mhaske et al. (2014) created (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, which exhibited moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Insecticidal Activity

Ding et al. (2019) explored novel piperidine thiazole compounds, including variants of the target compound, demonstrating significant insecticidal activities against armyworm (Ding, Pan, Yin, Tan, & Zhang, 2019).

Antiprotozoal Agents

Ansari et al. (2017) synthesized derivatives of the compound for antiprotozoal activity, showing promising results against Entamoeba histolytica and Plasmodium falciparum (Ansari, Hayat, Inam, Kathrada, Van Zyl, Coetzee, Ahmad, Shin, & Azam, 2017).

Anti-mycobacterial Activity

Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes, with several compounds showing low to mid-range MICs against Mycobacterium tuberculosis (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Anticancer Activity

Turov (2020) reported that compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle, similar in structure to the target compound, showed significant anticancer activity (Turov, 2020).

Mechanism of Action

properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3S2/c1-27(24,25)22-7-3-5-13(22)16(23)20-8-10-21(11-9-20)17-19-15-12(18)4-2-6-14(15)26-17/h2,4,6,13H,3,5,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQUQQIEZRFZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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